molecular formula C8H15NO B15425490 N-Hydroxybicyclo[2.2.2]octan-2-amine CAS No. 95055-07-5

N-Hydroxybicyclo[2.2.2]octan-2-amine

Cat. No.: B15425490
CAS No.: 95055-07-5
M. Wt: 141.21 g/mol
InChI Key: CKUVJSYSQSXFTP-UHFFFAOYSA-N
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Description

N-Hydroxybicyclo[2.2.2]octan-2-amine is a chemically unique bridged bicyclic amine offered for research use only. This compound is not intended for diagnostic or therapeutic applications. The molecule features a hydroxylamine group attached to the rigid, three-dimensional bicyclo[2.2.2]octane scaffold. This framework is noted for its high symmetry and defined spatial structure, which minimizes conformational flexibility . In pharmaceutical research, such bridged bicyclic amines are valued for their high sp³ carbon content and their ability to serve as bioisosteres for planar aromatic rings, potentially improving the solubility, metabolic stability, and selectivity of lead compounds . The presence of the N-hydroxy group introduces a potential chelating moiety or a point for further chemical derivation, making it a versatile building block for developing novel catalysts or ligands for asymmetric synthesis . The rigid nature of the bicyclo[2.2.2]octane core locks functional groups into specific orientations, a property exploited in material science for constructing specialty polymers and metal-organic frameworks (MOFs) with precise pore architectures . Researchers utilize this and related structures as key intermediates in the synthesis of complex natural products and other pharmacologically active molecules. Handling of this reagent should follow standard laboratory safety protocols. Refer to the supplied Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

CAS No.

95055-07-5

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-(2-bicyclo[2.2.2]octanyl)hydroxylamine

InChI

InChI=1S/C8H15NO/c10-9-8-5-6-1-3-7(8)4-2-6/h6-10H,1-5H2

InChI Key

CKUVJSYSQSXFTP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2NO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key bicyclo[2.2.2]octane and related bicyclo[2.2.1]/[3.2.1]octane amines, highlighting structural differences and functional group impacts:

Compound Name Bicyclo System Substituents Key Properties/Applications References
Bicyclo[2.2.2]octan-2-amine hydrochloride [2.2.2] -NH₂ (amine), HCl salt Predicted CCS: 121.3 Ų ([M+H]+); synthetic intermediate
N-methylbicyclo[2.2.2]octan-1-amine HCl [2.2.2] -NHCH₃ (methylamine), HCl salt Purity: 95%; used in pharmaceutical R&D
7-Oxabicyclo[2.2.1]heptan-2-amine [2.2.1] -NH₂, oxygen bridge Potential heterocyclic building block
N,N-diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine HCl [2.2.1] -N(CH₂CH₃)₂, phenyl group Melting point: 222°C; synthetic utility
CP-96,345 (1-azabicyclo[2.2.2]octan-3-amine derivative) [2.2.2] Diphenylmethyl, methoxybenzyl groups Potent substance P antagonist; anti-inflammatory

Key Observations :

  • Bicyclo[2.2.2] vs. [2.2.1] Systems : The [2.2.2] scaffold (e.g., ) provides greater rigidity and symmetry compared to [2.2.1] systems (e.g., ), influencing binding affinity and solubility .
  • Substituent Effects : Hydroxyl (-OH) or methyl (-CH₃) groups on nitrogen (e.g., N-methyl in ) alter basicity and hydrogen-bonding capacity, critical for receptor interactions. The hydroxyl group in the target compound may enhance solubility but reduce stability compared to hydrochlorides .

Physicochemical and Pharmacokinetic Comparisons

  • Hydrochloride Salts : Bicyclo[2.2.2]octan-2-amine hydrochloride () exhibits a predicted collision cross-section (CCS) of 121.3 Ų for [M+H]+, indicative of compact molecular geometry. This contrasts with larger CCS values in [2.2.1] systems due to reduced symmetry .
  • Thermal Stability : N,N-diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine HCl () has a high melting point (222°C), suggesting that phenyl substituents enhance thermal stability compared to unsubstituted amines .
  • Synthetic Accessibility : Bicyclo[2.2.2]octane amines are often synthesized via Diels-Alder reactions or catalytic hydrogenation, while [2.2.1] systems (e.g., ) may require specialized cycloaddition routes .

Q & A

Q. What are the common synthetic routes for N-Hydroxybicyclo[2.2.2]octan-2-amine?

  • Methodological Answer : Synthesis typically involves:
  • Reductive Amination : Reaction of bicyclo[2.2.2]octan-2-one with hydroxylamine under hydrogenation conditions, using catalysts like palladium or platinum (analogous to methods for bicyclo[2.2.2]octan-1-amine) .
  • Nucleophilic Substitution : Alkylation of hydroxylamine with bicyclo[2.2.2]octyl halides under basic conditions (e.g., NaHCO₃), as seen in alkylation reactions of similar amines .
  • Optimization : Transition metal catalysts (e.g., Ru or Pd) improve yields and selectivity, while solvent choice (e.g., ethanol or THF) affects purity .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks (e.g., bridgehead protons at δ 1.5–2.5 ppm) .
  • IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) confirms hydroxylamine functionality .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 155 for C₈H₁₅NO) validate molecular weight .

Q. What are the key physical properties influencing experimental handling?

  • Methodological Answer :
  • Solubility : Low solubility in polar solvents (e.g., water) due to the hydrophobic bicyclic framework; DMSO or DMF is preferred for biological assays .
  • Stability : Sensitive to oxidation; storage under inert gas (N₂/Ar) at –20°C is recommended .

Advanced Research Questions

Q. How does the hydroxyl group impact the compound’s reactivity in substitution reactions?

  • Methodological Answer :
  • Steric Effects : The hydroxyl group increases steric hindrance at the bridgehead, reducing nucleophilic substitution rates compared to non-hydroxylated analogs (e.g., bicyclo[2.2.2]octan-1-amine) .
  • Electronic Effects : Hydrogen bonding between O-H and amine groups stabilizes intermediates, favoring intramolecular cyclization over intermolecular reactions .
  • Validation : Computational studies (DFT) predict reaction pathways, validated by kinetic experiments .

Q. What strategies optimize enantiomeric purity for chiral this compound derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use of chiral ligands (e.g., BINAP) in asymmetric hydrogenation of ketone precursors .
  • Chromatography : Chiral HPLC with cellulose-based columns resolves enantiomers (e.g., Chiralpak® IC) .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances enantioselectivity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency discrepancies .
  • Structural Confirmation : Re-characterize batches via XRD or NMR to rule out impurities affecting activity .

Q. What are the challenges in studying its coordination chemistry with metal ions?

  • Methodological Answer :
  • Steric Constraints : The rigid bicyclic framework limits access to metal coordination sites; smaller ions (e.g., Cu²⁺) are preferred over larger lanthanides .
  • Spectroscopic Analysis : UV-Vis and EPR track metal-ligand interactions, while X-ray crystallography resolves binding modes .

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